2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
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Overview
Description
2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is an organic compound with a complex structure that includes a methoxy group, a cyclopentyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide typically involves multiple steps. One common method starts with the preparation of the cyclopentylamine derivative, which is then reacted with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently reduced to the corresponding amine, which is then acylated with 2-methoxyacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the acetamide group can produce the corresponding amine.
Scientific Research Applications
2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the cyclopentyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: This compound has a similar structure but lacks the cyclopentyl group.
2-methoxyphenylacetamide: This compound has a similar methoxy group but a different overall structure.
Uniqueness
2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is unique due to the presence of both the cyclopentyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-11-15(18)17-12-16(9-3-4-10-16)13-5-7-14(20-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLSBIPOYPHATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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